N-(furan-2-ylmethyl)-4-(prop-2-en-1-yloxy)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with a suitable nucleophile to form the furan-2-ylmethyl intermediate.
Allylation: The intermediate is then reacted with an allylating agent under basic conditions to introduce the prop-2-en-1-yloxy group.
Coupling with Pyridine: The final step involves coupling the intermediate with a pyridine derivative under catalytic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted benzamides.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The furan and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain pathways involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)-4-hydroxy-N-(pyridin-2-yl)benzamide
- N-(Furan-2-ylmethyl)-4-methoxy-N-(pyridin-2-yl)benzamide
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-(PROP-2-EN-1-YLOXY)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-prop-2-enoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H18N2O3/c1-2-13-24-17-10-8-16(9-11-17)20(23)22(15-18-6-5-14-25-18)19-7-3-4-12-21-19/h2-12,14H,1,13,15H2 |
InChI Key |
HEYXEFXNLNGAOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.